5-Methylpyrimidin-4(5H)-one is a heterocyclic organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring with a methyl group at the 5-position and a carbonyl group at the 4-position. Its molecular formula is CHNO, and it has a molecular weight of approximately 110.11 g/mol. The compound exhibits notable reactivity due to the presence of the carbonyl group, which can participate in various
The chemical behavior of 5-Methylpyrimidin-4(5H)-one is influenced by its functional groups. Key reactions include:
These reactions highlight its versatility as a building block in synthetic organic chemistry.
Research indicates that 5-Methylpyrimidin-4(5H)-one and its derivatives exhibit various biological activities. Notably, compounds with similar structures have shown potential as:
Several synthesis methods for 5-Methylpyrimidin-4(5H)-one have been documented:
5-Methylpyrimidin-4(5H)-one finds applications in various fields:
Interaction studies involving 5-Methylpyrimidin-4(5H)-one focus on its reactivity with various biological targets. Notable findings include:
Several compounds share structural similarities with 5-Methylpyrimidin-4(5H)-one. Here is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Methylpyrimidin-4(3H)-one | Lacks carbonyl group; only one methyl substitution | Less reactive than 5-Methylpyrimidin-4(5H)-one |
5-Bromo-2-methylpyrimidin-4(5H)-one | Contains bromine instead of hydrogen at the 5-position | Increased reactivity due to halogen presence |
6-Amino-2-methylpyrimidin-4(3H)-one | Contains an amino group at the 6-position | Exhibits different biological activity profiles |
5-Chloro-2-methylpyrimidin-4(3H)-one | Contains chlorine instead of bromine | Similar reactivity patterns but different halogen effects |
The unique positioning of the methyl and carbonyl groups in 5-Methylpyrimidin-4(5H)-one contributes to its distinct chemical properties and biological activities compared to these similar compounds.